2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide
Description
2-(4-Chlorophenyl)sulfonyl-N'-hydroxyethanimidamide is a sulfonamide derivative characterized by a 4-chlorophenyl group linked to a sulfonyl moiety and an N'-hydroxyethanimidamide functional group.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWJKIYKFMICDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=NO)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384083 | |
| Record name | 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70661-64-2 | |
| Record name | 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70661-64-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of 4-Chlorobenzenesulfonyl Chloride with Hydroxylamine
The most direct method involves reacting 4-chlorobenzenesulfonyl chloride with hydroxylamine in a biphasic aqueous-organic system. The reaction proceeds via nucleophilic attack of the hydroxylamine’s amine group on the electrophilic sulfur center:
Conditions :
Optimization :
Industrial-Scale Adaptation
For bulk production, continuous flow reactors replace batch processes to enhance heat dissipation and mixing efficiency. Alkali metal sulfites (e.g., ) from exhaust gas absorption systems are recycled to neutralize HCl byproducts, aligning with green chemistry principles.
Electrochemical C–H Sulfonylation
Mechanism and Setup
An innovative approach employs electrochemical sulfonylation using sodium 4-chlorobenzenesulfinate () and acetamidoxime precursors. The reaction occurs in an undivided cell with a graphite anode and platinum cathode:
Conditions :
Advantages :
-
Oxidant-free process reduces waste.
-
Gram-scale synthesis achieves 71% yield with minimal purification.
Sulfonate Ester Intermediate Route
Alkylation of 4-Chlorobenzenesulfinic Acid
4-Chlorobenzenesulfinic acid () is alkylated with 2-chloroacetamidoxime in the presence of :
Conditions :
Yield : 36–50% after column chromatography.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Simple setup; high purity | Byproduct (HCl) requires neutralization | 49–71% | Industrial |
| Electrochemical | Oxidant-free; gram-scale feasible | Specialized equipment needed | 71% | Pilot-scale |
| Sulfonate Ester | Utilizes stable intermediates | High temperatures; moderate yields | 36–50% | Laboratory |
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfonyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s key structural features include:
- 4-Chlorophenyl group : Enhances lipophilicity and influences binding to biological targets.
- Sulfonyl bridge : Contributes to stability and hydrogen-bonding capacity.
- N'-hydroxyethanimidamide : A polar group that may enhance solubility and metal-chelating properties.
Below is a comparison with structurally related compounds from the evidence:
Key Observations
Bioactivity vs. Structural Motifs :
- The pyridine-thioacetamide in demonstrates that sulfur-containing linkages (thioether) enhance insecticidal potency. However, the target compound’s sulfonyl group may confer greater metabolic stability than sulfanyl analogs .
- Imidazole derivatives (e.g., ) show strong enzyme inhibition due to heterocyclic aromaticity and hydrogen-bonding capacity. The target compound’s N'-hydroxyethanimidamide group may similarly interact with enzymatic active sites.
Role of the 4-Chlorophenyl Group :
- Present in all compared compounds, this group improves membrane permeability and target binding. Its electron-withdrawing effect may also stabilize reactive intermediates in agrochemicals .
Potential Applications: Agrochemicals: The target compound’s sulfonyl and hydroxyimidamide groups align with insecticidal motifs in , though its efficacy requires empirical validation. Pharmaceuticals: Structural parallels to suggest possible epigenetic modulation (e.g., sirtuin inhibition), but docking studies are needed.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
